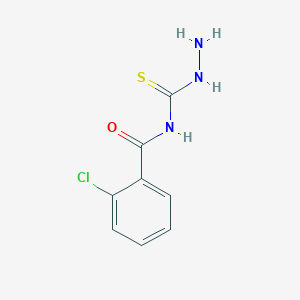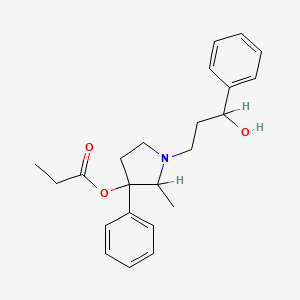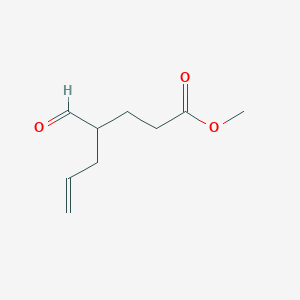
Methyl 4-formylhept-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-formylhept-6-enoate is an organic compound characterized by its unique structure, which includes a formyl group (–CHO) and an ester group (–COOCH3) attached to a heptene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-formylhept-6-enoate can be synthesized through several methods. One common approach involves the reaction of hept-6-en-1-ol with formic acid and methanol under acidic conditions. This esterification reaction typically requires a catalyst such as sulfuric acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and controlled reaction conditions ensures the scalability of the process while maintaining product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-formylhept-6-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 4-formylhept-6-enoic acid.
Reduction: 4-hydroxyhept-6-enoate.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 4-formylhept-6-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 4-formylhept-6-enoate exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the formyl group gains electrons to form a primary alcohol. The molecular targets and pathways involved vary based on the specific chemical transformation.
Comparaison Avec Des Composés Similaires
Methyl 4-formylhexanoate: Similar structure but with a shorter carbon chain.
Methyl 4-formylheptanoate: Similar structure but without the double bond.
Ethyl 4-formylhept-6-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: Methyl 4-formylhept-6-enoate is unique due to the presence of both a formyl group and an ester group on a heptene chain, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in organic chemistry.
Propriétés
Numéro CAS |
65266-23-1 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
methyl 4-formylhept-6-enoate |
InChI |
InChI=1S/C9H14O3/c1-3-4-8(7-10)5-6-9(11)12-2/h3,7-8H,1,4-6H2,2H3 |
Clé InChI |
JXHXTBGCISHWPA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(CC=C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


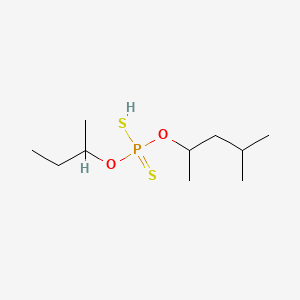
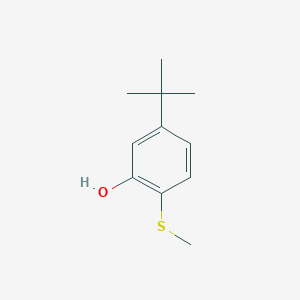
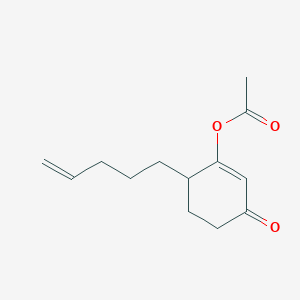
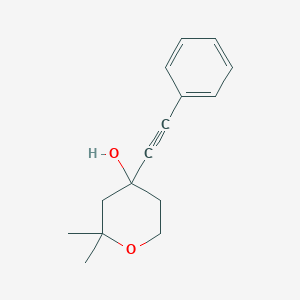
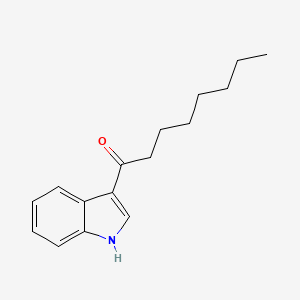


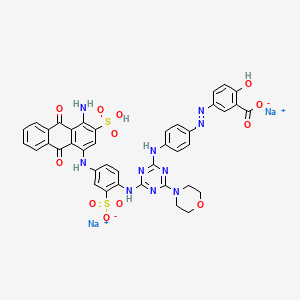

![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

